molecular formula C12H17NO2 B1519424 Methyl 2-[(1-phenylpropyl)amino]acetate CAS No. 1019554-60-9

Methyl 2-[(1-phenylpropyl)amino]acetate

Cat. No. B1519424
CAS RN: 1019554-60-9
M. Wt: 207.27 g/mol
InChI Key: GGEBRSXPLRWCKE-UHFFFAOYSA-N
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Description

Methyl 2-[(1-phenylpropyl)amino]acetate is a chemical compound with the molecular formula C12H17NO2 . It has a molecular weight of 207.27 .


Molecular Structure Analysis

Methyl 2-[(1-phenylpropyl)amino]acetate contains a total of 32 bonds, including 15 non-H bonds, 7 multiple bonds, 6 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 ester (aliphatic), and 1 secondary amine (aliphatic) .


Physical And Chemical Properties Analysis

Methyl 2-[(1-phenylpropyl)amino]acetate is a compound with a molecular weight of 207.27 . The boiling point and other physical properties are not specified .

Scientific Research Applications

Selective Beta 3-adrenergic Agonists

Research has identified compounds as selective beta 3-adrenergic agonists, indicating potential applications in the treatment of obesity through the stimulation of brown adipose tissue and thermogenesis. These compounds, including esters like methyl [4-[2-[(2-hydroxy-3-phenoxypropyl)amino]ethoxy]phenoxy]acetate, have shown increased metabolic rates and reduced weight gain in animal models, highlighting their potential therapeutic use in obesity management (Howe et al., 1992).

Palladium-catalyzed Methylation

A novel Pd(OAc)2-catalyzed methylation reaction has been discovered, indicating a method for the methylation of aryl C-H bonds using peroxides. This process showcases a potential pathway for chemical synthesis involving the modification of aromatic compounds, which may have implications for designing drugs or materials with specific functional groups (Zhang, Feng, Li, 2008).

Anticancer Drug Synthesis

Amino acetate functionalized Schiff base organotin(IV) complexes have been synthesized and tested for their in vitro cytotoxicity against various human tumor cell lines. These complexes have shown significant cytotoxic activity, suggesting their potential application in developing new anticancer drugs (Basu Baul et al., 2009).

Antioxidant and Enzyme Inhibitory Studies

Transition metal complexes with novel amino acid bearing Schiff base ligands have been studied for their antioxidant properties and selective xanthine oxidase inhibitory activities. These findings may contribute to the development of new therapeutic agents for diseases related to oxidative stress and gout (Ikram et al., 2015).

Future Directions

The future directions for Methyl 2-[(1-phenylpropyl)amino]acetate are not clearly defined in the literature. Its potential uses could be vast, depending on the results of ongoing and future research .

properties

IUPAC Name

methyl 2-(1-phenylpropylamino)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-3-11(13-9-12(14)15-2)10-7-5-4-6-8-10/h4-8,11,13H,3,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGEBRSXPLRWCKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)NCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-[(1-phenylpropyl)amino]acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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